molecular formula C8H10ClNO2 B8207737 3-Chloro-2-ethoxy-5-methoxypyridine

3-Chloro-2-ethoxy-5-methoxypyridine

Cat. No.: B8207737
M. Wt: 187.62 g/mol
InChI Key: HDPNGFOVXHANQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-ethoxy-5-methoxypyridine is a substituted pyridine derivative featuring a chlorine atom at position 3, an ethoxy group (-OCH₂CH₃) at position 2, and a methoxy group (-OCH₃) at position 5. This compound is of interest in medicinal chemistry and materials science due to the synergistic electronic and steric effects imparted by its substituents. The ethoxy group enhances lipophilicity compared to smaller alkoxy groups, while the chlorine atom may influence reactivity in substitution reactions .

Properties

IUPAC Name

3-chloro-2-ethoxy-5-methoxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c1-3-12-8-7(9)4-6(11-2)5-10-8/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPNGFOVXHANQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-ethoxy-5-methoxypyridine typically involves the chlorination of 2-ethoxy-5-methoxypyridine. One common method is the reaction of 2-ethoxy-5-methoxypyridine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-ethoxy-5-methoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The ethoxy and methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide, DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of 3-azido-2-ethoxy-5-methoxypyridine or 3-thio-2-ethoxy-5-methoxypyridine.

    Oxidation: Formation of 3-chloro-2-ethoxy-5-methoxybenzaldehyde or 3-chloro-2-ethoxy-5-methoxybenzoic acid.

    Reduction: Formation of 3-chloro-2-ethoxy-5-methoxypiperidine.

Scientific Research Applications

3-Chloro-2-ethoxy-5-methoxypyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various functional materials.

Mechanism of Action

The mechanism of action of 3-Chloro-2-ethoxy-5-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the chlorine, ethoxy, and methoxy groups can influence its binding affinity and selectivity towards these targets. Detailed studies on its mechanism of action are essential to understand its full potential in various applications.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and similarities between 3-Chloro-2-ethoxy-5-methoxypyridine and related compounds:

Compound Name Substituents (Positions) Molecular Formula Key Differences Reference
3-Chloro-5-methoxypyridine Cl (3), OCH₃ (5) C₆H₆ClNO Lacks ethoxy group at position 2
3-Chloro-2-methoxy-5-methylpyridine Cl (3), OCH₃ (2), CH₃ (5) C₇H₈ClNO Methyl replaces ethoxy at position 2
5-Chloro-3-ethoxy-2-methoxypyridine Cl (5), OCH₃ (2), OCH₂CH₃ (3) C₈H₁₀ClNO₂ Positional isomer of target compound
3,5-Dichloro-2-methoxypyridine Cl (3,5), OCH₃ (2) C₆H₅Cl₂NO Additional Cl at position 5
2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine Cl (2), OCH₃ (3), CF₃ (5) C₈H₆ClF₃NO Trifluoromethyl group at position 5

Reactivity and Electronic Effects

  • Electron-Withdrawing vs. Electron-Donating Groups: The chlorine atom at position 3 in the target compound exerts an electron-withdrawing effect, activating the pyridine ring for nucleophilic aromatic substitution at specific positions. The ethoxy group at position 2 is less electron-donating than methoxy due to its larger size, which may reduce ring activation compared to 3-Chloro-2-methoxy-5-methylpyridine .
  • Steric Effects :

    • The ethoxy group in the target compound introduces greater steric hindrance than methoxy or methyl groups. This could slow down reactions at adjacent positions compared to 3-Chloro-2-methoxy-5-methylpyridine .

Physicochemical Properties (Inferred)

  • Lipophilicity :

    • The ethoxy group increases lipophilicity (logP ≈ 2.1 estimated) compared to 3-Chloro-5-methoxypyridine (logP ≈ 1.5) .
    • The trifluoromethyl group in 2-Chloro-3-methoxy-5-(trifluoromethyl)pyridine further enhances lipophilicity (logP ≈ 2.8) but reduces water solubility .
  • Stability :

    • Ethoxy groups are more hydrolytically stable than acetoxy groups but less stable than methoxy groups under acidic conditions. This contrasts with 3,5-Dichloro-2-methoxypyridine, where the absence of ethoxy improves stability against hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.